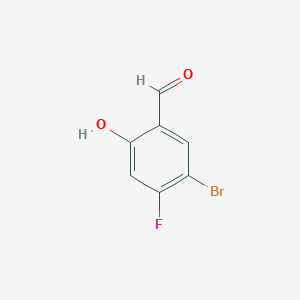

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTZGVUIYFBODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428278 | |

| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-00-8 | |

| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-fluoro-2-hydroxybenzaldehyde CAS number and properties

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. Moving beyond a simple data sheet, this document provides in-depth insights into its properties, synthesis, applications, and handling, grounded in established scientific principles to empower its effective use in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic aldehyde, a class of compounds highly valued in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two different halogens—creates a versatile scaffold for building complex molecular architectures. The interplay between these functional groups dictates its reactivity and potential as a precursor for novel bioactive compounds.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 399-00-8 .[1][2][3][4][5]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 399-00-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄BrFO₂ | [2][3][4][5] |

| Molecular Weight | 219.01 g/mol | [2][3][4] |

| Appearance | Crystalline powder / Solid | [2][4] |

| Melting Point | 81 °C | [2] |

| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [2] |

| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.62 ± 0.23 (Predicted) | [2][5] |

| Solubility | Very slightly soluble in water (0.19 g/L at 25 °C).[5] Soluble in chloroform, dichloromethane, and ethyl acetate.[6] | |

| Synonyms | Benzaldehyde, 5-bromo-4-fluoro-2-hydroxy-; 4-fluoro-5-bromo-2-hydroxybenzaldehyde | [4] |

Synthesis Protocol: Electrophilic Bromination

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-fluoro-2-hydroxybenzaldehyde.[1] The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. As the para position is blocked by the fluorine atom and one ortho position is occupied by the aldehyde, the bromine selectively adds to the available C-5 position.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

A robust protocol for this synthesis is as follows:[1]

-

Dissolution: Dissolve the starting material, 4-fluoro-2-hydroxybenzaldehyde, in a suitable solvent such as chloroform within a round-bottomed flask.

-

Reagent Preparation: Separately, prepare a solution of bromine in chloroform.

-

Reaction Initiation: Slowly add the bromine solution dropwise to the stirred solution of the starting material over approximately 10 minutes. Causality Note: Slow addition is critical to control the reaction's exothermicity and prevent over-bromination.

-

Reaction Progression: Stir the resulting mixture at room temperature for 16 to 24 hours to ensure the reaction proceeds to completion.

-

Quenching: Upon completion, wash the reaction mixture twice with a 30% aqueous solution of sodium thiosulfate. Causality Note: This step is essential to neutralize and decolorize any unreacted bromine.

-

Purification: Follow the thiosulfate wash with a water wash to remove inorganic salts. Separate the organic layer and dry it using an anhydrous drying agent like sodium sulfate.

-

Isolation: Finally, concentrate the organic phase under reduced pressure to yield the target product, this compound.[1]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block. Its multiple reactive sites—the aldehyde, the phenolic hydroxyl, and the halogenated aromatic ring—can be selectively targeted for various chemical transformations.

-

Pharmaceutical Intermediates: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic value.[7] Halogenated benzaldehydes are foundational in the development of anti-cancer and anti-inflammatory drugs.[7] For instance, the closely related 5-bromosalicylaldehyde is used to create Schiff's bases with significant antibacterial properties and organotin complexes that exhibit anticancer activity against human colon cancer cell lines.[8]

-

Organic Synthesis: The aldehyde group readily participates in reactions like Wittig olefination, aldol condensation, and reductive amination to build larger carbon skeletons or introduce nitrogen-containing moieties.[9] The hydroxyl group can be alkylated or acylated, and the bromo- and fluoro-substituents can be modified through various cross-coupling reactions.

-

Material Science & Probes: Fluorinated aromatic compounds are often explored in the development of advanced materials, including polymers and fluorescent probes for biological imaging.[7]

Caption: Role as a versatile intermediate in synthesizing bioactive compounds.

Spectroscopic and Analytical Characterization

While detailed spectra for this specific molecule require experimental acquisition, its structure allows for predictable analytical signatures essential for its characterization.

-

¹H NMR: Key expected signals include a deshielded singlet for the aldehydic proton (δ ≈ 9.8 ppm), a highly deshielded and often broad singlet for the intramolecularly hydrogen-bonded phenolic proton (δ ≈ 11.0 ppm), and distinct signals in the aromatic region for the two remaining ring protons.[10]

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands. These include a broad O-H stretch (around 3100-3300 cm⁻¹) due to hydrogen bonding, a strong C=O stretch for the conjugated aldehyde (around 1670 cm⁻¹), and C=C stretching vibrations from the aromatic ring (1460-1580 cm⁻¹).[8][10]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a prominent [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[11]

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. Based on data for isomeric and related compounds, this compound should be treated as a hazardous substance.

Hazard Identification:

Recommended Handling and PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[14][15][16] If dust formation is likely, a particulate respirator (e.g., N95) is recommended.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[14][15][16] Do not eat, drink, or smoke in the work area.[14]

Storage Conditions:

-

Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[2][14]

-

Keep in a cool (recommended 2-8°C), dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[2][16]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable asset for researchers aiming to construct novel molecules with tailored functions. Adherence to rigorous safety protocols is essential for harnessing its full potential responsibly. This guide provides the foundational knowledge and practical insights necessary for its successful application in advanced scientific endeavors.

References

-

5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 - ChemicalBook.

-

5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - ChemBK.

-

5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - Biotuva Life Sciences.

-

This compound | CymitQuimica.

-

5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE 399-00-8 wiki - Guidechem.

-

5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - AK Scientific, Inc.

-

5-Bromo-2-fluorobenzaldehyde - Chem-Impex.

-

5-Fluorosalicylaldehyde 97 347-54-6 - Sigma-Aldrich.

-

Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime.

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH.

-

4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem.

-

Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook.

-

5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem.

-

2-bromo-5-hydroxy Benzaldehyde - lifechem pharma.

-

3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0 - Ossila.

Sources

- 1. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 12. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Introduction

5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two halogen substituents (bromo and fluoro), makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules. The strategic placement of the bromine and fluorine atoms on the benzene ring significantly influences the compound's reactivity and the physicochemical properties of its derivatives, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its applications in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| CAS Number | 399-00-8 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 81 °C | |

| Boiling Point | 256.6 °C (Predicted) | |

| Solubility | Very slightly soluble in water (0.19 g/L at 25°C, predicted) | |

| pKa | 6.62 (Predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The hydroxyl proton signal will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) consistent with their coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically δ 190-200 ppm). The carbon atoms attached to the electronegative oxygen, bromine, and fluorine atoms will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups. A strong, sharp peak between 1650 and 1700 cm⁻¹ will be indicative of the C=O stretching of the aldehyde. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the aldehyde will appear around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br and C-F stretching vibrations will be observed in the fingerprint region (below 1300 cm⁻¹).[3]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group.

Experimental Protocols

The following are detailed, self-validating protocols for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

Causality: Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions. The "like dissolves like" principle generally governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.

-

Observation: The mixture is agitated vigorously and allowed to equilibrate. The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solid determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis

Causality: NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.

-

Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the structure.

Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm the molecular structure.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable starting material in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aldehyde functionality allows for the construction of various heterocyclic scaffolds, while the phenolic hydroxyl group can participate in hydrogen bonding interactions with the target protein. The bromo and fluoro substituents can modulate the compound's pharmacokinetic properties and binding affinity.

The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor using this compound.

This workflow highlights the importance of this compound in generating molecular diversity for drug discovery campaigns. The initial condensation reaction to form a Schiff base is a robust and versatile transformation, providing a platform for subsequent complexity-generating reactions.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and halogen substituents provides a versatile platform for the synthesis of novel compounds with tailored properties. This technical guide has provided a comprehensive overview of its core physicochemical properties and detailed experimental protocols for their determination, offering a valuable resource for researchers and scientists working with this compound. Further exploration of its synthetic applications is expected to yield new and innovative solutions in drug discovery and beyond.

References

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular attributes, provide a detailed and validated synthesis protocol with scientific justification, discuss its potential applications, and outline essential safety and handling procedures.

Molecular Structure and Physicochemical Properties

This compound, with CAS Number 399-00-8, is a polysubstituted aromatic compound.[1][2][3] Its structure is characterized by a benzene ring functionalized with an aldehyde (-CHO), a hydroxyl (-OH), a bromine (-Br), and a fluorine (-F) group. This unique combination of functional groups makes it a valuable and versatile intermediate for creating more complex molecular architectures.

Structural Elucidation

The formal IUPAC nomenclature precisely defines the substitution pattern on the benzaldehyde scaffold:

-

The aldehyde group defines the C1 position.

-

The hydroxyl group is located at the C2 position (ortho).

-

The fluorine atom is at the C4 position (para).

-

The bromine atom is at the C5 position (meta).

This arrangement, particularly the presence of three distinct functional moieties (phenol, aryl halide, and aldehyde), offers multiple reaction sites for subsequent chemical modifications.

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO₂ | [2][3][4][5] |

| Molecular Weight | 219.01 g/mol | [2][4][5][6] |

| Appearance | Crystalline powder | [4] |

| Melting Point | 81 °C | [4] |

| Boiling Point | 256.6 ± 35.0 °C (Predicted) | [4] |

| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Very slightly soluble in water (0.19 g/L at 25 °C) | [2] |

| pKa | 6.62 ± 0.23 (Predicted) | [2][4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [4] |

Synthesis Protocol: Electrophilic Bromination

The synthesis of this compound is reliably achieved through the electrophilic aromatic substitution of 4-fluoro-2-hydroxybenzaldehyde.[1] This method is efficient and proceeds under relatively mild conditions.

Experimental Workflow

The overall process from starting material to purified product follows a standard synthetic chemistry workflow involving reaction, quenching, extraction, drying, and concentration.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures.[1]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in chloroform.

-

Reagent Preparation: In a separate container, prepare a solution of bromine (0.91 eq) dissolved in a minimal amount of chloroform.

-

Initial Bromination: Slowly add the bromine solution dropwise to the stirred solution of the starting material over approximately 10 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16 hours.

-

Second Bromination: Add a second portion of bromine (0.91 eq) to the reaction mixture. Continue stirring at room temperature for an additional 24 hours to drive the reaction to completion.

-

Quenching: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the mixture twice with a 30% aqueous solution of sodium thiosulfate to remove the color of any unreacted bromine.

-

Washing: Perform a subsequent wash with deionized water.

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate.

-

Isolation: Filter to remove the drying agent and concentrate the organic phase by decompression (e.g., using a rotary evaporator) to yield the target product, this compound.[1]

Scientific Rationale for Protocol Choices

-

Electrophilic Substitution: The hydroxyl group at C2 is a potent activating group that directs electrophiles to the ortho and para positions. The position para to the hydroxyl group (C5) is sterically accessible and electronically favorable for bromination.

-

Solvent: Chloroform is a suitable solvent that dissolves the organic reactants without participating in the reaction.

-

Staged Bromine Addition: The two-part addition of bromine helps to control the reaction rate and maximize the yield by ensuring sufficient electrophile is present to drive the conversion of the starting material.

-

Sodium Thiosulfate Quench: This is a critical self-validating step. Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that neutralizes excess elemental bromine (Br₂), converting it to colorless bromide ions (Br⁻). The disappearance of the characteristic orange-brown bromine color provides a clear visual confirmation that the quenching process is complete, ensuring no reactive bromine remains during product isolation.

-

Anhydrous Sodium Sulfate: This is a standard and efficient drying agent for removing trace amounts of water from the organic solvent prior to concentration, preventing potential side reactions or impurities in the final product.

Applications in Research and Drug Development

While specific, named applications for this compound are not extensively documented in readily available literature, its molecular structure makes it an intrinsically valuable building block for organic synthesis. Structurally related compounds are frequently employed as key intermediates in the development of high-value molecules.[7][8]

-

Pharmaceutical Intermediates: The combination of an aldehyde, a phenol, and two different aryl halides provides multiple handles for synthetic elaboration. For instance, similar bromo-hydroxybenzaldehydes are used in the synthesis of kinase inhibitors and other anti-cancer agents.[7] The aldehyde can undergo reactions like Schiff base formation or reductive amination, while the aryl bromide is a prime substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Fluorinated Analogs: The presence of a fluorine atom is highly desirable in drug design. Fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups, making this compound a useful precursor for creating fluorinated drug candidates.[7]

Safety and Handling

Based on data for structurally analogous compounds, this compound should be handled as a hazardous chemical.[9][10]

-

Primary Hazards: It is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed, inhaled, or in contact with skin.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] When handling the powder, use of a dust mask or respirator is recommended.

-

Handling Procedures: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert gas like argon or nitrogen is recommended.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]

Conclusion

This compound is a synthetically valuable compound with a well-defined molecular structure and predictable chemical properties. Its straightforward synthesis via electrophilic bromination and the strategic arrangement of its functional groups make it a potent intermediate for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this chemical to mitigate potential hazards.

References

-

5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - ChemBK. [Link]

-

This compound - CAS:399-00-8 - Sunway Pharm Ltd. [Link]

-

5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem. [Link]

-

5-bromo-2-fluoro-4-hydroxybenzaldehyde - MySkinRecipes. [Link]

-

Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. [Link]

Sources

- 1. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 6. This compound - CAS:399-00-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 5-bromo-2-fluoro-4-hydroxybenzaldehyde [myskinrecipes.com]

- 8. innospk.com [innospk.com]

- 9. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde from 4-fluoro-2-hydroxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Starting from 4-fluoro-2-hydroxybenzaldehyde, this synthesis employs a regioselective electrophilic aromatic substitution reaction. We will explore the underlying chemical principles, provide a detailed experimental protocol, and address critical safety considerations.

Principles of the Synthesis: Regioselectivity in Electrophilic Aromatic Substitution

The core of this synthesis is the bromination of the aromatic ring of 4-fluoro-2-hydroxybenzaldehyde. The success of this reaction hinges on understanding the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), fluoro (-F), and aldehyde (-CHO) groups.

-

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group. The oxygen atom's lone pairs donate electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

-

Fluoro Group (-F): Halogens are a unique case. While fluorine is highly electronegative and withdraws electron density through induction (a deactivating effect), it also possesses lone pairs that can be donated via resonance, making it an ortho, para-director.[2]

-

Aldehyde Group (-CHO): The formyl group is a deactivating, meta-directing group.[2] It withdraws electron density from the ring by both induction and resonance, reducing the ring's reactivity towards electrophiles.

The interplay of these groups dictates the position of bromination. The hydroxyl group is the most powerful activating and directing group. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho and para to the -OH group. The position para to the hydroxyl group (C5) is the most favored site for substitution due to reduced steric hindrance and the combined directing effects of the other substituents.

Directing Influences on the Aromatic Ring

The following diagram illustrates the cumulative electronic effects that favor bromination at the C5 position.

Caption: Directing effects of substituents on the aromatic ring.

Reaction Mechanism

The bromination proceeds through a classic electrophilic aromatic substitution mechanism.

Caption: Simplified workflow of the bromination reaction.

Experimental Protocol

This protocol is based on established procedures for the bromination of substituted phenols.[3]

Reagent and Product Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 4-Fluoro-2-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | 348-28-7 | Solid/Powder |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Reddish-brown liquid |

| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | Colorless liquid |

| This compound | C₇H₄BrFO₂ | 219.01 | 399-00-8 | Solid |

Data sourced from PubChem and commercial suppliers.[4][5][6]

Detailed Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoro-2-hydroxybenzaldehyde in glacial acetic acid.

-

Reagent Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred solution of the starting material at room temperature. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 45°C) for several hours to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water or over crushed ice to precipitate the crude product.

-

To remove any unreacted bromine, wash the mixture with a saturated aqueous solution of sodium thiosulfate. The characteristic reddish-brown color of bromine will disappear.[7]

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3] For very high purity, reversed-phase semi-preparative HPLC can be employed.[3]

-

Drying and Characterization: Dry the purified product under vacuum. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Trustworthiness in experimental design requires a robust approach to safety. All operations should be conducted in a well-ventilated chemical fume hood.

-

Bromine: is highly toxic, corrosive, and can cause severe chemical burns upon contact with skin.[8][9][10] Inhalation of its vapors can be fatal.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Have a neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available in case of a spill.[10]

-

Glacial Acetic Acid: is corrosive and can cause severe skin and eye damage.[11] Handle with appropriate PPE.

-

Waste Disposal: All chemical waste, including residual bromine and organic solvents, must be disposed of in accordance with local environmental regulations.

Conclusion

The is a straightforward and efficient method based on the principles of electrophilic aromatic substitution. Careful control of the reaction conditions and adherence to strict safety protocols are paramount for a successful and safe synthesis. The resulting product is a key building block for further chemical transformations in medicinal and materials chemistry.

References

- Fisher Scientific. (2012, May 9). Safety Data Sheet: Bromine, 1M solution in acetic acid.

- Carl ROTH. Bromine solution - Safety Data Sheet.

- ChemicalBook. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis.

- Fisher Scientific. (2024, February 8). Safety data sheet.

- ChemicalBook. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8.

- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.

- MySkinRecipes. 4-Bromo-5-fluoro-2-hydroxybenzaldehyde.

- BenchChem. electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- PubChem. 4-Fluoro-2-hydroxybenzaldehyde.

- CymitQuimica. This compound.

- Medchemexpress. This compound, min 98%, 1 gram.

Sources

- 1. 4-Bromo-5-fluoro-2-hydroxybenzaldehyde [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. carlroth.com [carlroth.com]

- 10. science.cleapss.org.uk [science.cleapss.org.uk]

- 11. bg.cpachem.com [bg.cpachem.com]

Spectroscopic Blueprint of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative with significant potential in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopic interpretation and comparative data from structurally related analogues to present a robust, predictive spectroscopic profile. We delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted values based on the electronic and steric effects of the bromo, fluoro, and hydroxyl substituents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring researchers are equipped with the practical knowledge to validate these predictions. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted benzaldehydes.

Introduction: The Structural and Synthetic Context

This compound belongs to the class of substituted salicylaldehydes, which are pivotal precursors in the synthesis of Schiff bases, chalcones, and other heterocyclic systems exhibiting a wide array of biological activities. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it an attractive building block for the development of novel therapeutic agents and functional materials. Accurate structural elucidation through spectroscopic methods is the cornerstone of ensuring the identity, purity, and intended chemical behavior of this compound in subsequent applications. This guide provides a detailed roadmap for understanding its spectroscopic signature.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the benzaldehyde core, drawing comparisons with related compounds.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aldehydic, hydroxyl, and aromatic protons. The electron-withdrawing nature of the bromine and fluorine atoms, along with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, will significantly influence the chemical shifts.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 11.5 | Singlet | 1H | -OH | The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen, resulting in a downfield chemical shift.[2] |

| ~9.80 | Singlet | 1H | -CHO | The aldehyde proton signal is characteristically found in the downfield region of the spectrum.[3] |

| ~7.65 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with the fluorine atom. |

| ~7.10 | Doublet | 1H | H-3 | This proton is ortho to the hydroxyl group and will be shielded relative to H-6. It will appear as a doublet due to coupling with the fluorine atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | The aldehyde carbonyl carbon is highly deshielded. |

| ~160 (d) | C-2 (C-OH) | The carbon bearing the hydroxyl group is deshielded and will exhibit coupling with the fluorine atom. |

| ~158 (d) | C-4 (C-F) | The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant. |

| ~135 (d) | C-6 | This aromatic carbon is influenced by the adjacent bromine and will show coupling to fluorine. |

| ~120 (d) | C-1 | The carbon bearing the aldehyde group will show coupling to the ortho fluorine. |

| ~118 (d) | C-3 | This carbon is ortho to the hydroxyl group and will exhibit coupling to the fluorine atom. |

| ~110 | C-5 (C-Br) | The carbon attached to the bromine atom is expected in this region. |

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Cap the NMR tube and invert it several times to ensure a homogeneous solution.

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp and symmetrical peaks.

-

For ¹H NMR:

-

For ¹³C NMR:

-

Employ proton decoupling to obtain a spectrum with singlets for each carbon.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: General Workflow for FT-IR Analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Fragment | Rationale |

| 218/220 | [M]⁺ | Molecular ion peak. The M+2 peak will have a relative intensity of approximately 1:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. [4][5] |

| 189/191 | [M-CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for benzaldehydes. |

| 110 | [M-Br-CO]⁺ | Subsequent loss of bromine and carbon monoxide. |

Experimental Protocol for Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Inject the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program to ensure efficient elution of the compound.

-

-

Mass Spectrometer (MS):

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Caption: Workflow for GC-MS Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and comparison with related structures, offers a valuable starting point for researchers. The included experimental protocols provide a clear and actionable methodology for obtaining and verifying this data. It is our hope that this guide will facilitate the confident identification and utilization of this important synthetic building block in the advancement of chemical and pharmaceutical research.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Retrieved from BenchChem website. [1]3. BenchChem. (2025). Application Notes and Protocols for the Extraction and Purification of Substituted Phenols. Retrieved from BenchChem website. [6]4. Chemguide. (n.d.). Mass Spectra - the M+2 peak. Retrieved from [Link] [5]5. Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link] [4]6. Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link] [7]7. Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link] [3]8. PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link] [8]9. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel compounds, including potential pharmaceutical agents and functional materials, necessitates a thorough understanding of its physicochemical properties.[1] The strategic placement of bromine and fluorine atoms on the salicylaldehyde scaffold can significantly influence its reactivity, biological activity, and, critically, its solubility and stability.[1][2] These two parameters are paramount in drug development, affecting everything from formulation and bioavailability to shelf-life and degradation pathways.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available data and established principles of physical organic chemistry. It is intended to serve as a valuable resource for researchers, enabling them to make informed decisions in the design and execution of their experiments.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for any experimental work. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H4BrFO2 | [3][4] |

| Molecular Weight | 219.01 g/mol | [5] |

| Appearance | Solid | [3] |

| CAS Number | 399-00-8 | [3] |

| Predicted pKa | 6.62 ± 0.23 | [6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a hydrophilic hydroxyl group and a lipophilic brominated and fluorinated aromatic ring suggests that this compound will exhibit a nuanced solubility profile.

Aqueous Solubility

The aqueous solubility of this compound has been reported to be 0.19 g/L (or 0.87 mM) at 25°C.[6] This low aqueous solubility is typical for many aromatic compounds and highlights a potential challenge for the development of aqueous formulations. The predicted pKa of 6.62 suggests that the compound is a weak acid, and its solubility is therefore expected to be pH-dependent, increasing at pH values above the pKa due to the formation of the more soluble phenolate salt.

Solubility in Organic Solvents

Table of Expected Solubility in Common Organic Solvents:

| Solvent | Polarity | Expected Solubility | Rationale |

| Dimethylformamide (DMF) | Polar aprotic | Soluble | Palladium complexes of substituted salicylaldehydes are reported to be soluble in DMF.[7] The polar aprotic nature of DMF can effectively solvate the polar functional groups of the molecule. |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble | Similar to DMF, DMSO is a strong hydrogen bond acceptor and is expected to readily dissolve the compound.[7] |

| Acetonitrile | Polar aprotic | Moderately Soluble | Acetonitrile is a common solvent for HPLC analysis of aromatic compounds and is likely to be a suitable solvent. |

| Ethanol | Polar protic | Moderately Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. |

| Methanol | Polar protic | Moderately Soluble | Similar to ethanol, methanol should be a reasonably good solvent. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | While nonpolar, DCM can dissolve a wide range of organic compounds. |

| Diethyl Ether | Nonpolar | Insoluble | Palladium complexes of substituted salicylaldehydes are reported to be insoluble in ether.[7] |

| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is unlikely to be a good solvent for this polar molecule. |

Experimental Protocol for Solubility Determination

A robust and straightforward method for experimentally determining the solubility of this compound in various solvents is the shake-flask method followed by HPLC analysis.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC-UV method. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for such analyses.[8]

-

Quantify the concentration of this compound in the samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the original solvent by taking into account the dilution factor.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for solubility determination.

Chemical Stability

The chemical stability of an API is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Halogenated aromatic compounds can be susceptible to various degradation pathways, and understanding these is crucial for developing stable formulations and establishing appropriate storage conditions.[9]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of similar compounds, the following are potential routes of degradation:

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (5-bromo-4-fluoro-2-hydroxybenzoic acid). This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Reduction: The aldehyde group can also be reduced to a primary alcohol (5-bromo-4-fluoro-2-hydroxyphenyl)methanol).

-

Photodegradation: Aromatic compounds can be sensitive to light, which can induce a variety of reactions, including polymerization, oxidation, and dehalogenation.

-

Hydrolysis: While the aldehyde group itself is generally stable to hydrolysis, other reactions can occur in aqueous solutions at different pH values.

-

Dehalogenation: The carbon-halogen bonds may be susceptible to cleavage under certain conditions, such as in the presence of reducing agents or under photolytic stress.

-

Halogen Dance: This is a rearrangement reaction where a halogen atom migrates to a different position on the aromatic ring, typically under basic conditions.[10]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are an indispensable tool in drug development for elucidating potential degradation pathways, identifying degradation products, and developing stability-indicating analytical methods.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during normal storage.

Recommended Stress Conditions for this compound:

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Minimal degradation expected, but should be tested. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Potential for "halogen dance" rearrangement, oxidation, or other base-catalyzed reactions. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | 5-Bromo-4-fluoro-2-hydroxybenzoic acid |

| Thermal Degradation | Solid compound at 80°C for 48 hours | Potential for decomposition, depending on melting point and thermal stability. |

| Photodegradation | Solution exposed to UV and visible light (ICH Q1B) | Variety of degradation products, including polymers and dehalogenated species. |

Experimental Protocol for a Forced Degradation Study

The following protocol outlines a systematic approach to conducting a forced degradation study for this compound.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

For each stress condition, mix the stock solution with the appropriate stressor in a vial.

-

For thermal degradation, place the solid compound in an oven.

-

For photostability, expose the solution to a calibrated light source.

-

Include a control sample (compound in solvent without stressor) for each condition.

-

-

Neutralization (for Acid and Base Hydrolysis):

-

After the specified time, neutralize the acid and base hydrolysis samples to prevent further degradation.

-

-

Analysis of Stressed Samples:

-

Analyze the stressed samples and control samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the formation of new chromophores.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.[8]

-

-

Identification of Degradation Products:

-

If significant degradation is observed, use LC-MS/MS to identify the molecular weights and fragmentation patterns of the degradation products to aid in their structural elucidation.

-

Diagram of Forced Degradation Study Workflow:

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While direct experimental data for this specific compound is limited in the public domain, a comprehensive understanding of its likely behavior can be established through the application of fundamental chemical principles and by drawing parallels with structurally related molecules. The provided protocols for determining solubility and conducting forced degradation studies offer a robust framework for researchers to generate the necessary data to support their drug discovery and development efforts. A thorough characterization of these properties is a critical step in unlocking the full potential of this versatile chemical entity.

References

-

ChemBK. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde - Physico-chemical Properties. Available from: [Link]

-

PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

-

PubChem. Salicylaldehyde. Available from: [Link]

-

MDPI. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

ACS Publications. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

-

ResearchGate. A Model Approach for Developing Stability-Indicating Analytical Methods. Available from: [Link]

-

ACS Publications. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. Available from: [Link]

-

PMC. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Available from: [Link]

-

National Toxicology Program. TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Available from: [Link]

-

IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]

-

Science.gov. halogenated aromatic compounds: Topics by Science.gov. Available from: [Link]

-

Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Available from: [Link]

-

Science.gov. forced degradation products: Topics by Science.gov. Available from: [Link]

-

IUPAC. Solubility Data Series. Available from: [Link]

-

Springer. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

-

IJCRT.org. Stability Indicating Assay Method. Available from: [Link]

-

Wikipedia. Halogen dance rearrangement. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 5. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Synthetic Cornerstone: A Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzaldehyde for Advanced Research

Introduction: In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel molecular entities. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a critical building block, offering a unique combination of reactive functional groups that enable intricate molecular architectures. This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, and strategic application, with a focus on empowering researchers, scientists, and drug development professionals to leverage its full synthetic potential.

Commercial Availability and Supplier Overview

This compound is readily accessible from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is typically available in solid form with purity levels of 95% or higher. When sourcing this reagent, it is crucial to obtain and review the supplier's Certificate of Analysis to confirm purity and identity.

Table 1: Prominent Commercial Suppliers

| Supplier | Purity | CAS Number | Additional Information |

| Sigma-Aldrich | ≥95% | 399-00-8 | Available in various quantities for research purposes.[1] |

| CymitQuimica | ≥97% | 399-00-8 | Offers a range of pack sizes from milligrams to grams.[2] |

| Alfa Chemistry | - | 399-00-8 | Provides the compound for experimental and research use.[3] |

| ChemScene | - | 399-00-8 | Offers the compound along with custom synthesis services.[4] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the accurate characterization of its downstream products.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [2][3] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | Solid | [1][2] |

| CAS Number | 399-00-8 | [1][2][3] |

| InChI Key | QKTZGVUIYFBODQ-UHFFFAOYSA-N | [1][2][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [4][5] |

| logP | 2.1063 | [4] |

Spectroscopic Data:

-

¹³C NMR: Predicted spectral data is available through chemical databases and serves as a useful reference for structural confirmation.[5]

-

IR and Mass Spectrometry: Detailed experimental and theoretical analyses of related brominated hydroxybenzaldehydes have been published, providing a strong basis for interpreting the spectra of this specific isomer.[6] The presence of bromine would result in a characteristic M/M+2 isotopic pattern in the mass spectrum.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Key Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

Synthetic Utility and Strategic Application: Synthesis of Benzimidazole Derivatives

The strategic arrangement of the aldehyde, hydroxyl, bromo, and fluoro substituents makes this compound a versatile precursor for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry.[7] A prime example of its utility is in the preparation of substituted benzimidazoles, a class of compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8]

The synthesis of benzimidazoles from aromatic aldehydes and o-phenylenediamines is a well-established and robust transformation.[7] The aldehyde group of this compound serves as the electrophilic partner in the initial condensation reaction with the diamine.

Caption: General workflow for the synthesis of benzimidazoles.

The Causality Behind the Synthesis: A Mechanistic Perspective

The synthesis of a benzimidazole derivative from this compound and an o-phenylenediamine proceeds through a two-step sequence: condensation followed by oxidative cyclization.

-

Condensation: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate. The acidic conditions, often facilitated by a catalytic amount of acid, protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and promoting the nucleophilic attack.

-

Oxidative Cyclization: The Schiff base intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. An oxidizing agent, such as sodium metabisulfite, is often employed to facilitate this final aromatization step.[9]

Sources

- 1. This compound | 399-00-8 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

safety and handling precautions for 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Introduction: Navigating the Chemistry of a Key Building Block

This compound is a halogenated aromatic aldehyde, a class of compounds indispensable in modern synthetic chemistry. Its unique substitution pattern—featuring an aldehyde, a hydroxyl group, and two different halogens—makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors, anti-cancer agents, and other pharmaceuticals.[1] The presence of multiple reactive sites, however, necessitates a deep understanding of its chemical behavior to ensure safe handling.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounding every recommendation in established safety principles and scientific rationale.

Section 1: Comprehensive Hazard Analysis & Chemical Profile

A thorough understanding of a chemical's intrinsic properties is the foundation of its safe use. While specific toxicological data for this compound is not extensively published, a robust hazard profile can be constructed from Safety Data Sheets (SDS) and data from structurally analogous compounds.

Globally Harmonized System (GHS) Classification

The compound is consistently classified as an irritant across supplier safety data. The primary hazards are associated with direct contact and inhalation.[3][4][5]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4][5] |

| Signal Word | - | Warning |

Causality of Hazards: The irritant nature of halogenated phenolic aldehydes stems from their ability to react with biological macromolecules. The aldehyde group can form Schiff bases with amine residues in proteins, while the phenolic hydroxyl group and the electron-withdrawing halogens can disrupt cellular membranes and enzymatic functions, leading to an inflammatory response upon contact with skin, eyes, or the respiratory tract.[2]

Chemical & Physical Properties

These properties are essential for understanding the compound's behavior during handling, storage, and in the event of a spill.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [3][6] |

| Molecular Weight | 219.01 g/mol | [3][6] |

| CAS Number | 399-00-8 | [6][7] |

| Appearance | Off-white to yellow solid/powder | [8] |

| Storage Temperature | Room temperature, in a dry place | [6] |

| Solubility | Very slightly soluble in water (0.19 g/L at 25°C, predicted) | [9] |

Section 2: A Proactive Risk Mitigation Framework

Effective safety management is proactive, not reactive. It involves a multi-layered approach that prioritizes eliminating hazards at their source. This is best visualized through the "Hierarchy of Controls."

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, where elimination and substitution are often not feasible due to its specific role in synthesis, the focus shifts heavily to Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a properly functioning chemical fume hood.[10][11] This is non-negotiable. The hood contains vapors and fine dust, preventing respiratory exposure.[4][12]

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection.[13]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[12][14]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] Due to the severe irritation risk, a face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[10][13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[10][11] Always inspect gloves for tears or punctures before use.[15] Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.[11]

-

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates would be necessary for emergency response.[10]

Safe Handling & Storage Protocol: A Step-by-Step Workflow

A systematic workflow minimizes the risk of exposure and contamination at every stage.

Caption: A systematic workflow for handling the chemical.

Experimental Protocol: Safe Handling and Use

-

Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE: safety goggles, face shield, nitrile gloves, and a buttoned lab coat.[10][13]

-

Weighing and Transfer:

-

Perform all weighing operations on a balance located inside the fume hood to contain any fine dust.

-

Use a spatula to carefully transfer the solid. Avoid creating dust clouds.[16]

-

Close the primary container immediately after aliquoting the desired amount.

-

-

Reaction Setup:

-

When adding the solid to a reaction vessel, do so slowly and carefully.

-

Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[10]

-

-

Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][12][17]

-

End-of-Work Decontamination:

Section 3: Emergency Protocols